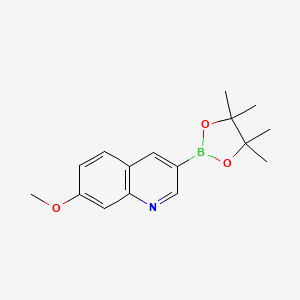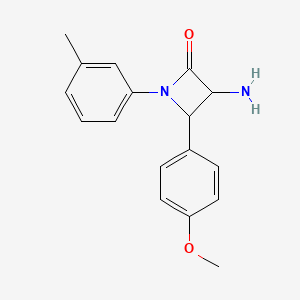
4,6-Quinazolinediamine, N-5-isoquinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . This compound, with the molecular formula C17H13N5, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE typically involves the reaction of isoquinoline derivatives with quinazoline precursors under specific conditions. One common method includes the condensation of anthranilic acid with amides, followed by cyclization and subsequent functionalization to introduce the isoquinoline moiety . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s biological activity.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinazolines .
Aplicaciones Científicas De Investigación
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial activities. .
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and proliferation. By inhibiting these kinases, the compound can disrupt cancer cell growth and survival . Additionally, it may interact with other cellular targets, contributing to its broad spectrum of biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Known for its remarkable anticancer activity.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: Exhibits vasodilatory and hypotensive effects.
Uniqueness
N4-(ISOQUINOLIN-5-YL)QUINAZOLINE-4,6-DIAMINE stands out due to its unique combination of the isoquinoline and quinazoline moieties, which contribute to its potent biological activities. Its ability to act as a multi-kinase inhibitor and its effective anti-proliferative activity against cancer cell lines make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
899829-96-0 |
|---|---|
Fórmula molecular |
C17H13N5 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
4-N-isoquinolin-5-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C17H13N5/c18-12-4-5-15-14(8-12)17(21-10-20-15)22-16-3-1-2-11-9-19-7-6-13(11)16/h1-10H,18H2,(H,20,21,22) |
Clave InChI |
CYSISYKXNPIVFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)NC3=NC=NC4=C3C=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


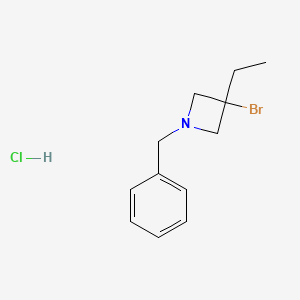


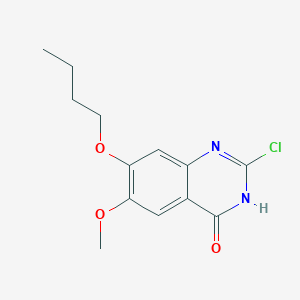

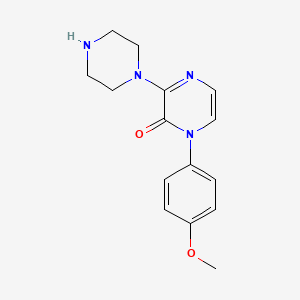
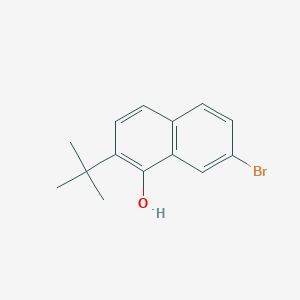

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
